molecular formula C21H17FN2O3S2 B2715851 (3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894685-06-4

(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2715851
CAS RN: 894685-06-4
M. Wt: 428.5
InChI Key: CDSUYYKEHRLDOY-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

Research into similar compounds, such as derivatives of 1,2,4-triazoles, has focused on understanding the nature of intermolecular interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π interactions. These studies are crucial for designing materials with specific properties, including the development of new pharmaceuticals. The detailed study of these interactions helps in predicting the behavior of these compounds in different environments (Shukla et al., 2014).

Synthesis and Radioisotope Labeling

Another application is in the synthesis and evaluation of novel compounds for potential use in medical diagnostics and treatment. For instance, the synthesis of carbon-14 labelled dufulin highlights the role of similar compounds in studying metabolism, residue, and environmental behavior, utilizing radioisotope tracing techniques. This application is vital for developing new drugs and understanding their behavior in biological systems (Yang et al., 2018).

Antiviral, Antitubercular, and Anticancer Activities

The synthesis and evaluation of thioureas derived from 4-aminobenzohydrazide hydrazones reveal the potential for compounds with similar structures to serve as antiviral, antitubercular, and anticancer agents. Such research is crucial for discovering new treatments for these diseases (Çıkla, 2010).

Development of Heterocycles for Drug Discovery

The synthesis of thieno-fused five- and six-membered nitrogen and oxygen heterocycles indicates the importance of these compounds in developing new pharmaceuticals. The ability to create diverse heterocycles is essential for drug discovery, offering new pathways for treating various diseases (Acharya et al., 2017).

Asymmetric Organocatalysis

Compounds bearing a quinazoline or benzothiadiazine skeleton have been developed for use in asymmetric organocatalysis, demonstrating the versatility of these structures in synthetic chemistry. These catalysts are used to create enantioselective reactions, a critical aspect of producing pharmaceuticals (Inokuma et al., 2011).

properties

IUPAC Name

(3Z)-1-[(3-fluorophenyl)methyl]-3-[(4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-14-5-7-17(8-6-14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-3-2-4-16(22)11-15/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSUYYKEHRLDOY-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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